Miglitol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in water

6.10e+02 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Quantitative Pharmacokinetic Parameters of Miglitol

The table below summarizes the core pharmacokinetic data for miglitol, synthesized from scientific literature [1] [2] [3].

| Parameter | Description |

|---|---|

| Absorption & Bioavailability | Rapid but saturable absorption; ~100% for a 25 mg dose, drops to 50-70% for a 100 mg dose [2] [3] [4]. |

| Time to Peak Plasma Concentration (Tmax) | Approximately 2-3 hours after oral administration [3] [4]. |

| Volume of Distribution (Vd) | ~0.18 L/kg, indicating distribution primarily in the extracellular fluid [2]. |

| Protein Binding | Negligible (<4.0%) [2] [5]. |

| Metabolism | Not metabolized by humans or animal species studied [1] [2] [3]. |

| Route of Elimination | Excreted unchanged in the urine via renal filtration [2] [3] [5]. |

| Elimination Half-Life (T½) | Approximately 2 hours [2] [3] [5]. |

| Total Clearance | Similar to the glomerular filtration rate; >95% of a 25 mg dose is recovered in urine within 24 hours [1] [3]. |

Mechanism of Action and Pharmacokinetic Pathway

This compound's effects result from local action in the small intestine, and its systemic pharmacokinetics are straightforward due to a lack of metabolism. The following diagram illustrates its journey in the body.

This compound's pharmacokinetic pathway from absorption to excretion.

Detailed Experimental Data and Protocols

Key findings from foundational and recent studies provide evidence for the pharmacokinetic profile.

Foundational Human, Rat, and Dog Study [1]

- Objective: To characterize the absorption, distribution, metabolism, and excretion of this compound using non-labelled and radiolabelled (³H, ¹⁴C) drug.

- Methodology: Single and repeated administration via different routes (intravenous, oral, intraduodenal) at doses of 0.3-450 mg/kg.

- Key Findings:

- Absorption: Rapid and complete at low doses; saturation observed at ≥5 mg/kg in rats/dogs and >50 mg in humans.

- Distribution: Predominantly in the extracellular space (Vd: 0.3-0.8 L/kg). Permeation across the blood-brain barrier is very low.

- Elimination: Rapid renal excretion with plasma half-lives of 0.4-1.8 hours. No metabolization was detected. A terminal elimination phase with a half-life of 50-110 hours was noted for a very small residual fraction in rats.

Bioequivalence Study of Orally Disintegrating Tablets (2023) [6]

- Objective: To investigate the bioequivalence of a new this compound orally disintegrating tablet (ODT) formulation versus the reference based on pharmacodynamic (PD) and pharmacokinetic (PK) parameters.

- Methodology: Two randomized, open-label, single-dose, crossover trials in healthy Chinese volunteers under fasting conditions.

- PK Trial (n=24): Volunteers received a single 50 mg dose of test or reference formulation. Blood samples were collected at 17 time points per cycle. Plasma this compound concentrations were measured using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- Key Findings: The PK parameters (including AUC and Cmax) for the two formulations were similar and met bioequivalence criteria (80%-125%). The study confirmed the established PK profile and demonstrated the safety and tolerability of the new ODT.

Pharmacodynamic and Clinical Correlation

- Local vs. Systemic Action: this compound's primary therapeutic effect comes from its local inhibition of alpha-glucosidase enzymes in the small intestine brush border [2]. Systemic absorption is not required for its blood glucose-lowering effect [4].

- Dosing Implications: The saturable absorption means that increasing the dose does not proportionally increase systemic exposure, which may help limit systemic side effects [1] [7].

- Clinical Relevance for Drug Interactions: As this compound is not metabolized and has negligible protein binding, it has a low potential for pharmacokinetic drug interactions [3]. However, it may have pharmacodynamic interactions with other glucose-lowering agents.

References

- 1. Pharmacokinetics of this compound. Absorption, distribution, ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. This compound - Diabetes Mellitus: undefined - PDB-101 [pdb101.rcsb.org]

- 4. This compound: Uses, Side Effects & Dosage [healio.com]

- 5. This compound [en.wikipedia.org]

- 6. Bioequivalence Study of this compound Orally Disintegrating ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

how does miglitol reduce postprandial hyperglycemia

Executive Summary

- Core Mechanism: Miglitol is a competitive, reversible inhibitor of membrane-bound alpha-glucosidase enzymes in the small intestine brush border. This inhibition delays carbohydrate hydrolysis and monosaccharide absorption, flattening the postprandial glucose curve [1] [2].

- Key Differentiator: Unlike acarbose, this compound is systemically absorbed [3] [2]. While its primary action remains local, absorption may contribute to additional effects.

- Clinical Efficacy: Meta-analyses confirm this compound significantly reduces postprandial glucose, with effects more pronounced in diabetic patients [4]. It also demonstrates anti-inflammatory and potential anti-obesity properties [5] [6] [7].

Detailed Mechanism of Action

1. Molecular Mechanism: Enzyme Inhibition

This compound is a deoxynojirimycin derivative that mimics the structure of monosaccharides. It competitively and reversibly binds to the active sites of carbohydrate-hydrolyzing enzymes [3].

- Primary Enzyme Targets: this compound has high affinity for several alpha-glucosidases [1]:

- Sucrase

- Maltase-glucoamylase

- Isomaltase

- Physiological Consequence: By inhibiting these enzymes, this compound prevents the breakdown of oligosaccharides and disaccharides (e.g., sucrose, maltose) into absorbable monosaccharides (glucose, fructose) in the proximal small intestine. This delays carbohydrate absorption to more distal intestinal segments where absorption capacity is lower [1] [2].

2. Pharmacokinetic Profile

This compound's absorption profile is distinctive and dose-dependent [1] [2]:

| Dosage | Absorption Rate | Rationale |

|---|---|---|

| 25 mg | Nearly 100% | Passive diffusion dominates |

| 100 mg | 50-70% | Absorption saturates due to active transport |

- Metabolism and Excretion: this compound is not metabolized and is rapidly excreted unchanged by the kidneys, with a plasma half-life of approximately 2 hours [1].

Quantitative Therapeutic Effects

1. Effects on Glucose and Insulin

A comprehensive meta-analysis quantified this compound's acute postprandial effects [4]:

| Population | Absolute Reduction in Mean PPG (mmol/L) | Relative Reduction in PPG |

|---|---|---|

| Type 2 Diabetes | -1.6 [-1.9, -1.4] | ~50% |

| Non-Diabetic | -0.6 [-0.8, -0.4] | ~43% |

- Insulin Response: this compound reduces postprandial insulin excursions, creating an insulin-sparing effect. This may contribute to reduced weight gain and hypoglycemia risk compared to insulin secretagogues [3] [4].

- Long-term Glycemic Control: Chronic administration reduces HbA1c by 0.3-0.7% from baseline [3].

2. Extended Therapeutic Benefits

- Endothelial Function: In patients with acute coronary syndrome, this compound (50 mg TID) significantly improved postprandial endothelial function measured by reactive hyperemia index (RHI). The improvement strongly correlated with reduced glucose surge (r=-0.462, p=0.001) [8].

- Inflammatory Cytokine Expression: In STZ-induced diabetic rats, this compound treatment reduced hyperglycemia-induced overexpression of inflammatory genes (IL-1β, IL-6, TNF-α) in peripheral leukocytes [6].

- Anti-Obesity Potential: Multiple clinical trials in Japan demonstrated consistent reductions in body weight, BMI, and visceral fat area with this compound therapy [5].

Experimental Models and Protocols

1. Clinical Assessment of Endothelial Function [8]

- Objective: Evaluate this compound's effect on postprandial endothelial function in ACS patients with postprandial hyperglycemia (PPHG).

- Population: 54 ACS patients post-PCI (36 with PPHG, 18 with NGT).

- Design: PPHG patients randomized to this compound (50 mg TID) or control for 1 week.

- Methodology:

- Endothelial Function: Measured via Reactive Hyperemia-Peripheral Arterial Tonometry (RH-PAT) before and after a standardized test meal.

- Key Outcome: RH-PAT index (RHI) calculated as the ratio of post-deflation PAT signal to baseline.

- Additional Measures: Plasma glucose, insulin, incretins (GLP-1, GIP), oxidative stress markers (d-ROMs) at fasting, 60, and 120 minutes.

The experimental workflow for this study can be summarized as follows:

Experimental workflow for clinical assessment of endothelial function

2. Animal Model of Energy Expenditure [7]

- Objective: Investigate this compound's effect on energy expenditure via brown adipose tissue (BAT) activation.

- Animals: 4-week-old male C57BL/6J mice.

- Study Groups:

- Normal Chow (NC)

- Normal Chow + this compound (NCM)

- High-Fat Diet (HF)

- High-Fat Diet + this compound (HFM)

- Intervention: 0.008% this compound in diet for 8 weeks.

- Outcome Measures:

- Metabolic Rate: Oxygen consumption (VO₂) measured by O₂/CO₂ metabolism system.

- BAT Thermogenesis: Interscapular temperature via thermal imaging camera.

- Molecular Analysis: Western blot for UCP1, β3AR, PKA, p-PKA, HSL, p38αMAPK, PGC1α in BAT.

3. In Vitro Inflammatory Gene Expression [6]

- Model: STZ-induced diabetic rats.

- Intervention: this compound administered for 7 days.

- Methodology:

- Gene Expression Analysis: Microarray and real-time PCR of peripheral leukocytes.

- Key Targets: Inflammatory cytokines (IL-1β, IL-6, TNF-α).

- Glucose Monitoring: Blood glucose fluctuations measured after sucrose loading.

Mechanism of Anti-Obesity Effects

Research reveals multiple potential mechanisms for this compound's anti-obesity effects:

- Brown Adipose Tissue Activation: this compound significantly upregulated UCP1 protein expression and enhanced β3-adrenergic signaling pathway (PKA, HSL, p38αMAPK, PGC1α) in BAT of high-fat diet mice [7].

- Incretin Modulation: this compound increases postprandial active GLP-1 and reduces GIP secretion, influencing satiety and energy homeostasis [5] [7].

- Bile Acid Metabolism: Animal studies suggest this compound influences bile acid composition, potentially contributing to metabolic improvements [5].

The following diagram illustrates the primary and secondary mechanisms of this compound action:

Primary and secondary mechanisms of this compound action

Conclusion

References

- 1. : Uses, Interactions, this compound of Action | DrugBank Online Mechanism [go.drugbank.com]

- 2. This compound - an overview [sciencedirect.com]

- 3. This compound, a new alpha-glucosidase inhibitor [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of alpha-glucosidase-inhibiting drugs on acute ... [nature.com]

- 5. Review: this compound has potential as a therapeutic drug against ... [pmc.ncbi.nlm.nih.gov]

- 6. The α-glucosidase inhibitor this compound decreases glucose ... [sciencedirect.com]

- 7. This compound increases energy expenditure by upregulating ... [nutritionandmetabolism.biomedcentral.com]

- 8. This compound improves postprandial endothelial dysfunction in ... [pmc.ncbi.nlm.nih.gov]

Miglitol's Core Structure and Target Binding

Miglitol is a second-generation, semi-synthetic alpha-glucosidase inhibitor derived from 1-deoxynojirimycin [1] [2]. Its structure is designed to mimic a monosaccharide, which is key to its function.

The table below summarizes the core structural features and target interactions of this compound:

| Feature | Description | Role in Activity |

|---|---|---|

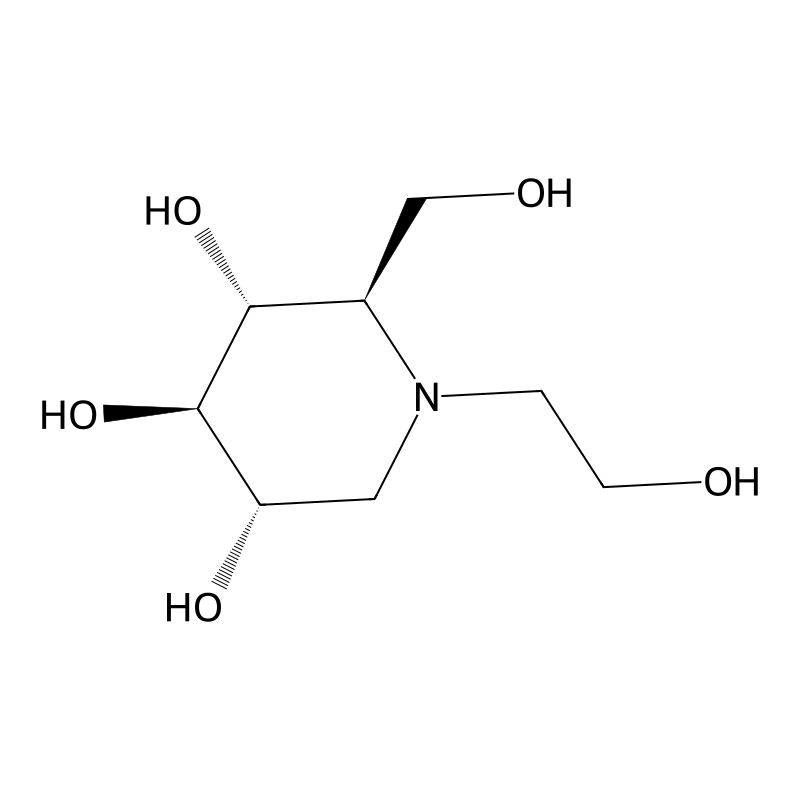

| Chemical Name | (2R,3R,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol [3] [4] | Defines the stereospecific configuration essential for binding. |

| Core Scaffold | Piperidine ring with multiple hydroxyl groups [3] | Serves as a nitrogen-containing sugar analogue (iminocyclitol). |

| Molecular Weight | 207.22 g/mol [3] | - |

| Target Enzyme | Maltase-glucoamylase (MGAM), specifically the N-terminal subunit (NtMGAM) [3] | Directly inhibits the enzyme that hydrolyzes complex carbohydrates. |

| Binding Site | Occupies the -1 sugar subsite of the enzyme's active site [3] | Competitively blocks the substrate's binding position. |

The co-crystal structure of this compound bound to the N-terminal subunit of human Maltase-Glucoamylase (NtMGAM), solved with PDB ID 3L4W, provides atomic-level insight into its mechanism [3]. The inhibitor fits perfectly into the enzyme's active site through key interactions:

- Hydrophobic Interactions: The piperidine ring of this compound is surrounded by hydrophobic residues Trp441, Met444, Trp539, and Phe575 [3].

- Hydrogen Bonding: this compound's hydroxyl groups form an extensive network of hydrogen bonds with critical active site residues, including the catalytic nucleophile Asp443 and the acid/base residue Asp542, as well as Asp327, Arg526, and His600 [3]. This network effectively "locks" this compound in place.

- Mechanistic Outcome: By occupying the -1 subsite, this compound physically occludes the active site, preventing the natural substrate from binding and thereby delaying the digestion of carbohydrates and absorption of glucose [3].

Experimental Protocols for SAR and Efficacy Studies

To investigate this compound's activity and its effects, researchers employ a range of experimental methods. The workflow for a typical study involves in vitro enzyme assays, cellular models, and in vivo clinical measurements.

Experimental workflow for evaluating this compound's activity and effects.

In Vitro α-Glucosidase Inhibitory Assay

This is the primary method for directly quantifying this compound's potency and determining its mechanism of inhibition.

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) of this compound against α-glucosidase [5].

- Protocol Summary:

- Reaction Mixture: Incubate the enzyme (e.g., from rat intestine or recombinant) with the substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG) in a suitable buffer (e.g., phosphate buffer, pH 6.8).

- Inhibitor Addition: Add this compound at a range of concentrations.

- Reaction & Detection: Allow the enzymatic reaction to proceed at 37°C for a fixed time (e.g., 30 minutes), then stop it with a basic solution (e.g., Na₂CO₃).

- Analysis: Measure the release of p-nitrophenol spectrophotometrically at 405 nm. Calculate the percentage inhibition and IC₅₀ value using non-linear regression.

- Kinetic Analysis: To determine the inhibition type (e.g., competitive), repeat the assay with varying substrate concentrations and plot the data on a Lineweaver-Burk graph. A competitive inhibitor will show an increasing Kₘ and an unchanged Vₘₐₓ [5].

Cellular Models for Investigating Secondary Effects

While not for diabetes, cellular models help elucidate this compound's off-target effects and confirm its impact on intracellular pathways.

- Example Model: B16F10 mouse melanoma cells are used to study this compound's antimelanogenic (skin-lightening) effects, which are linked to its influence on cellular signaling pathways [2].

- Key Readouts:

- Melanin Content: Measured by lysing cells and quantifying melanin absorbance.

- Intracellular Tyrosinase Activity: The key enzyme in melanin synthesis.

- Western Blotting: To analyze protein expression of melanogenesis-related factors like MITF, tyrosinase, TRP-1, and TRP-2, as well as phosphorylated signaling proteins (p-PKA, p-ERK, p-p38) [2].

Clinical and In Vivo Efficacy Assessment

These methods validate this compound's physiological impact in whole organisms.

- Meal Tolerance Test: In a clinical setting, plasma glucose is measured in patients after an overnight fast at baseline and at 0.5, 1, and 2 hours after a standardized breakfast, both before and after this compound treatment [6]. This directly demonstrates the drug's effect on postprandial hyperglycemia.

- Continuous Glucose Monitoring (CGM): A sensor is used to track interstitial glucose levels every few minutes for several days, providing a detailed picture of glycemic fluctuations and their attenuation by this compound [7].

Comparison with Other Alpha-Glucosidase Inhibitors

Comparing this compound to other drugs in its class highlights the nuances of its SAR.

| Inhibitor | Chemical Nature | Key Structural/SAR Differences from this compound | Pharmacokinetic Profile |

|---|---|---|---|

| This compound | Iminocyclitol (pseudo-monosaccharide) [5] | Absorbable; systemic action possible. N-hydroxyethyl group on the nitrogen [3]. | Well absorbed [3]. Not metabolized. Renal excretion [4]. |

| Acarbose | Pseudotetrasaccharide [1] | Complex oligosaccharide structure; minimally absorbed. | Poorly absorbed [1]. Metabolized by gut microbiota [1]. |

| Voglibose | Valienamine-derived [1] | Similar to this compound in being an absorbable amino sugar. | Slowly and poorly absorbed [1]. |

Future Directions and Novel Inhibitor Design

Current research is exploring entirely new chemical scaffolds to overcome the limitations of existing drugs. Recent studies focus on heterocyclic hybrids, such as benzimidazole-thioquinoline derivatives [5].

- SAR Insights from Novel Inhibitors:

- Aromatic Moieties: Incorporating planar aromatic systems like benzimidazole and quinoline allows for strong π-π and hydrophobic interactions with the enzyme's active site (e.g., with Trp516 and Asp518), often leading to higher potency than this compound [5].

- Substitution Patterns: Electron-withdrawing groups (e.g., halogens like bromine or chlorine) at the para position of a benzyl pendant significantly enhance inhibitory activity, while ortho substitutions often cause steric hindrance and reduce potency [5].

- Role of Linkers: Sulfur atoms (thioethers) in the linker chain may provide favorable hydrophobic and van der Waals interactions with the enzyme's binding pocket [5].

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. This compound, an Oral Antidiabetic Drug, Downregulates ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Diabetes Mellitus: undefined - PDB-101 [pdb101.rcsb.org]

- 4. Showing metabocard for this compound (HMDB0014634) [hmdb.ca]

- 5. Synthesis and structure–activity relationship studies of ... [nature.com]

- 6. Combination therapy of this compound and insulin in type 1 ... [pmc.ncbi.nlm.nih.gov]

- 7. A pilot study of the efficacy of this compound and sitagliptin for type ... [cardiab.biomedcentral.com]

Miglitol brown adipose tissue activation mechanism

Quantitative Evidence from Animal Studies

The following table summarizes key metabolic changes observed in high-fat diet-induced obese mice treated with miglitol, demonstrating its potent anti-obesity and metabolic effects.

| Parameter | High-Fat Diet (HF) Group | High-Fat Diet + this compound (HFM) Group | Significance & Citation |

|---|---|---|---|

| Body Weight | Increased | Significantly less | p<0.05 vs. HF group [1] |

| White Adipose Tissue Mass (Epididymal & Subcutaneous) | Increased | Significantly less | p<0.05 vs. HF group [1] |

| Energy Expenditure (Oxygen Consumption, VO₂) | Baseline | Significantly higher | p<0.05 vs. HF group [1] |

| BAT Temperature | Baseline | Significantly higher | Measured via thermal imaging [1] |

| UCP1 Gene & Protein Expression in BAT | Baseline | Significantly enhanced | p<0.05 vs. HF group [1] |

| Insulin Resistance (HOMA-R value) | Increased | Significantly less | p<0.05 vs. HF group [1] |

Detailed Experimental Protocols

To help you evaluate or replicate these key findings, here is a summary of the core methodologies used in the cited research.

In Vivo Model for Assessing Anti-Obesity Effects

This protocol is used to evaluate this compound's effect on diet-induced obesity and energy expenditure in a whole organism.

- Animal Model: Four-week-old male C57BL/6J mice [1].

- Diet & Grouping: Mice are divided into two groups: one fed a high-fat diet (HF) and another fed a high-fat diet supplemented with this compound (HFM) for a period of 8 weeks or longer [1] [2].

- Key Metabolic Measurements:

- Tissue Analysis: After the study period, BAT is collected to analyze the protein and gene expression levels of UCP1 and related signaling proteins (PKA, HSL, p38αMAPK, PGC1α) via techniques like Western blot and RT-PCR [1].

In Vitro Model for BAT Signaling Pathways

This protocol investigates this compound's direct effects on brown adipocyte cells, independent of systemic influences.

- Cell Line: HB2 brown adipocyte cell line [2].

- Treatment: Cells are treated with this compound to study its direct effects [2].

- Key Assessments:

Additional Mechanisms and Research Context

Beyond direct BAT activation, research suggests other mechanisms may contribute to this compound's metabolic benefits.

- Altered Bile Acid Metabolism: this compound increases fecal bile acid excretion and upregulates hepatic CYP7A1, a key enzyme for bile acid synthesis. This is linked to changes in the gut microbiome and short-chain fatty acid production, which may improve metabolic health [3].

- Incretin Hormone Modulation: Clinical studies suggest this compound influences gut hormones; it can reduce glucose-dependent insulinotropic peptide (GIP) and increase glucagon-like peptide-1 (GLP-1) levels, which may improve insulin sensitivity and satiety [4].

The diagram below summarizes the multi-faceted mechanisms by which this compound exerts its anti-obesity effects.

This compound's anti-obesity effects involve intestinal and systemic pathways.

This compound represents a promising therapeutic avenue due to its established safety profile as an approved anti-diabetic drug. Future research should focus on further elucidating these mechanisms in humans and exploring the potential for developing new compounds that specifically target BAT activation with enhanced efficacy [4] [2].

References

- 1. This compound increases energy expenditure by upregulating ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound prevents diet-induced obesity by stimulating brown ... [pubmed.ncbi.nlm.nih.gov]

- 3. The alpha-glucosidase inhibitor this compound increases hepatic ... [sciencedirect.com]

- 4. Review: this compound has potential as a therapeutic drug against ... [pmc.ncbi.nlm.nih.gov]

Mechanistic Overview of Miglitol's Anti-Obesity Effects

Miglitol's anti-obesity action extends beyond its classic role of delaying carbohydrate absorption. The diagram below summarizes the core interconnected pathways involved.

Key pathways for this compound's anti-obesity effects

Activation of Brown Adipose Tissue Thermogenesis

A primary mechanism is the increase in energy expenditure via Brown Adipose Tissue thermogenesis. In mice fed a high-fat diet, this compound treatment significantly increased oxygen consumption and BAT temperature. This was driven by the upregulation of Uncoupling Protein 1 (UCP1), which enables mitochondria in BAT to dissipate energy as heat [1].

The pathway involves enhancement of the β3-adrenergic signaling cascade. This compound increased the expression and activation of key proteins in this pathway, including Protein Kinase A, Hormone-sensitive lipase, p38α MAPK, and the transcriptional coactivator PGC1α [1]. The diagram below details this specific signaling cascade.

β3-adrenergic signaling pathway enhanced by this compound

Modulation of GLP-1 and Bile Acid Metabolism

This compound's impact on the gut environment is another critical mechanism.

- Incretin Effect: this compound potently stimulates the secretion of Glucagon-like Peptide-1. By delaying carbohydrate absorption, it allows more undigested carbs to reach the lower intestine, stimulating L-cells to release GLP-1 [2] [3]. Elevated GLP-1 increases satiety and reduces food intake [3].

- Bile Acid Metabolism: this compound significantly alters bile acid handling. It increases the fecal excretion of bile acids and, unexpectedly, also raises their concentration in portal vein blood [4] [5]. Elevated bile acids in the gut can activate the TGR5 receptor on L-cells, further stimulating GLP-1 secretion. TGR5 signaling also increases energy expenditure in BAT via the type 2 iodothyronine deiodinase pathway [4] [5].

Key Experimental Evidence in Rodent Models

The following tables summarize quantitative data and experimental conditions from pivotal rodent studies.

Table 1: Effects on Body Weight, Adiposity, and Glucose Metabolism

| Parameter Measured | Model (Diet) | This compound Dose & Duration | Key Results (vs. Control) | Citation |

|---|---|---|---|---|

| Body Weight | C57BL/6 J mice (HFD) | 0.008% in diet, 8 wks | Significant reduction | [1] |

| Fat Mass | C57BL/6 J mice (HFD) | 0.008% in diet, 8 wks | ↓ epididymal & subcutaneous fat | [1] |

| Fasting Glucose | SHR./Ntul//-cp rats (High-Sucrose) | 150 mg/kg diet, 8 wks | Significant decrease | [6] |

| Fasting Insulin & HOMA-IR | C57BL/6 J mice (HFD) | 0.008% in diet, 8 wks | Significant improvement | [1] |

| Glucose Tolerance (AUC) | SHR./Ntul//-cp rats (High-Sucrose) | 150 mg/kg diet, 8 wks | 20% reduction (p<0.05) | [6] |

| HbA1c | SHR./Ntul//-cp rats (High-Sucrose) | 150 mg/kg diet, 8 wks | Significant decrease (p<0.05) | [6] |

Table 2: Effects on Energy Expenditure, Lipids, and Underlying Markers

| Parameter Measured | Model (Diet) | This compound Dose & Duration | Key Results (vs. Control) | Citation |

|---|---|---|---|---|

| Oxygen Consumption (VO₂) | C57BL/6 J mice (HFD) | 0.008% in diet, 8 wks | Significantly higher | [1] |

| BAT Temperature | C57BL/6 J mice (HFD) | 0.008% in diet, 8 wks | Significantly higher | [1] |

| BAT UCP1 Protein | C57BL/6 J mice (HFD) | 0.008% in diet, 8 wks | Significant upregulation | [1] |

| Plasma Triglycerides | SHR./Ntul//-cp rats (High-Sucrose) | 150 mg/kg diet, 8 wks | 15% reduction (p<0.05) | [6] |

| Total Cholesterol | SHR./Ntul//-cp rats (High-Sucrose) | 150 mg/kg diet, 8 wks | 20% reduction (p<0.05) | [6] |

| Fecal Bile Acids | NSY mice (HFD) | 0.15% in diet, 4-12 wks | Significant increase | [4] [5] |

| Portal GLP-1 | NSY mice (HFD) | 0.15% in diet, 4-12 wks | Significant increase | [4] |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are detailed methodologies from the cited works.

Table 3: Key Experimental Protocols from Cited Studies

| Protocol Aspect | Details from Animal Studies |

|---|

| Common Animal Models | • C57BL/6 J mice fed a High-Fat Diet (HFD) [1]. • NSY mice, a model of spontaneous type 2 diabetes, fed HFD [4] [5]. • SHR./Ntul//-cp rats, a model of obesity and T2DM [6]. • OLETF rats, a model of obese type 2 diabetes [7]. | | Dosing & Administration | • Dietary Admixture: Most studies mixed this compound directly into the chow. Common doses were 0.008% to 0.15% by weight of the diet [1] [4] [6]. • Treatment Duration: Studies typically ranged from 4 to 12 weeks, with 8 weeks being common [1] [6]. | | In Vivo Metabolic Phenotyping | • Oxygen Consumption (VO₂): Measured using an O₂/CO₂ metabolism-measuring system (e.g., MK-5000, Muromachi-Kikai) at 23°C [1]. • BAT Thermography: Interscapular temperature recorded in anesthetized mice using a thermal imaging camera (e.g., FLIR i3) [1]. • Oral Glucose/Meal Tolerance Tests (OGTT/MTT): Conducted after fasting; glucose, insulin, and incretin levels (GLP-1, GIP) measured [2] [3]. | | Molecular & Biochemical Analysis | • Western Blotting: Key proteins analyzed from BAT lysates include UCP1, pPKA, PGC1α, HSL, p38α MAPK [1]. • Bile Acid Quantification: Measured in feces, portal vein blood, and liver tissue [4] [5]. • Hormone Assays: Plasma active GLP-1 and insulin measured using commercial ELISA kits [1] [4]. |

Interpretation and Research Implications

The evidence strongly suggests that this compound's anti-obesity effect is not reliant on a single mechanism but on a synergistic network. The delayed carbohydrate absorption initiates a cascade: altered gut contents lead to changes in bile acids and GLP-1, which in turn activate key metabolic pathways like β3-adrenergic signaling and TGR5, culminating in increased energy expenditure via BAT thermogenesis [1] [2] [4].

A significant advantage of this compound is its established safety profile from decades of use as an anti-diabetic drug, potentially offering a safer alternative to previous anti-obesity medications withdrawn from the market due to severe side effects [2].

References

- 1. This compound increases energy expenditure by upregulating ... [pmc.ncbi.nlm.nih.gov]

- 2. Review: this compound has potential as a therapeutic drug against ... [pmc.ncbi.nlm.nih.gov]

- 3. The effects of this compound on glucagon-like peptide-1 secretion ... [pubmed.ncbi.nlm.nih.gov]

- 4. The Alpha-Glucosidase Inhibitor this compound Affects Bile Acid ... [pubmed.ncbi.nlm.nih.gov]

- 5. The alpha-glucosidase inhibitor this compound affects bile acid ... [sciencedirect.com]

- 6. Luminal α-glucosidase inhibition improves insulin ... [accscience.com]

- 7. The α-glucosidase inhibitor this compound delays ... [sciencedirect.com]

Miglitol inhibition of white adipocyte adipogenesis

Proposed Mechanisms of Action

The anti-obesity effects of miglitol appear to operate through a dual mechanism: a direct inhibitory effect on white adipocyte development and a systemic effect that increases overall energy expenditure [1] [2].

- Inhibition of White Adipogenesis: An overview of research, including in vitro studies, states that this compound has been shown to "inhibit adipogenesis of white adipocytes" [1] [2]. This suggests a direct action on the process by which precursor cells develop into mature fat-storing white adipocytes.

- Activation of Brown Adipose Tissue (BAT): Multiple studies highlight the activation of BAT as a key mechanism. This compound intake increases energy expenditure by upregulating Uncoupling Protein 1 (UCP1) in BAT [3] [4]. UCP1 uncouples the mitochondrial electron transport chain from ATP synthesis, dissipating energy as heat (a process called thermogenesis). Research in mice demonstrates that this compound enhances the entire β3-adrenergic signaling pathway leading to UCP1 activation, including increased expression of PKA, HSL, p38αMAPK, and PGC1α [3].

- Hormonal and Metabolic Regulation: Clinical trials show this compound modulates incretin hormones; it decreases Glucose-dependent Insulinotropic Peptide (GIP), which promotes fat accumulation, and increases Glucagon-like Peptide-1 (GLP-1), which can reduce appetite [1] [2]. It also increases adiponectin, a hormone with anti-atherothrombotic and insulin-sensitizing properties [5].

Key Experimental Findings

The table below summarizes quantitative data from foundational studies on this compound's effects.

| Study Model | Key Findings Related to Adipose Tissue & Obesity | Reference |

|---|---|---|

| Diet-Induced Obese Mice | ↓ Body weight, ↓ epididymal & subcutaneous white adipose tissue weight, ↑ UCP1 protein/gene expression in BAT, ↑ BAT temperature, ↑ whole-body energy expenditure (VO₂), ↑ proteins in β3-adrenergic signaling pathway (PKA, HSL, etc.). | [3] |

| Diet-Induced Obese Mice | Prevention of diet-induced obesity via stimulation of energy expenditure and BAT, independent of carbohydrate malabsorption. Effect replicated by intraperitoneal injection. | [4] |

| Clinical Trial (Japan) | ↓ Body weight, ↓ BMI, ↓ subcutaneous and visceral fat mass, ↓ HOMA-IR (insulin resistance), improved blood lipids (T-Cho, LDL), ↑ adiponectin. | [1] [2] |

| Clinical Trial (Japan) | ↓ Body weight and BMI more effectively than other alpha-glucosidase inhibitors (voglibose, acarbose). ↓ plasma GIP, ↑ plasma GLP-1. | [1] [2] |

Experimental Protocols

For researchers looking to replicate or build upon these findings, here are summaries of the key methodologies used in the cited literature.

In Vivo Mouse Model of Diet-Induced Obesity

This protocol is used to assess the systemic anti-obesity effects of this compound and its impact on BAT [3] [4].

- Animals and Diets: Four-week-old male C57BL/6J mice are housed under controlled conditions (e.g., 23°C, 12h light/dark cycle). They are divided into two main groups: one fed a High-Fat Diet (HFD) and another fed the same HFD supplemented with 0.008% this compound for a period of 8 weeks.

- Data Collection:

- Weekly Monitoring: Body weight and food intake.

- Terminal Analysis: After fasting, collect blood via cardiopuncture for plasma parameter analysis (glucose, insulin, lipids, active GLP-1). Dissect and weigh white adipose tissue depots (e.g., epididymal, subcutaneous). Dissect interscapular BAT and liver, freeze in liquid nitrogen, and store at -80°C for molecular analysis.

- Energy Expenditure Measurement: Place mice in an open-circuit indirect calorimetry system to measure Oxygen Consumption (VO₂).

- BAT Thermogenesis Measurement: Fast and anesthetize mice. Use a thermal imaging camera to quantify heat generation from the interscapular BAT region.

Analysis of Brown Adipose Tissue Signaling Pathways

This method details the molecular analysis of the β3-adrenergic pathway and UCP1 in BAT [3].

- Protein Extraction: Homogenize frozen BAT samples in RIPA lysis buffer. Centrifuge to collect supernatant and determine protein concentration.

- Western Blot Analysis: Resolve proteins via SDS-PAGE, transfer to a membrane, and probe with primary antibodies against targets of interest:

- UCP1

- β3-Adrenergic Receptor (β3AR)

- Protein Kinase A (PKA) and phospho-PKA

- Hormone-sensitive Lipase (HSL)

- p38α Mitogen-activated Protein Kinase (p38αMAPK)

- Peroxisome Proliferator-activated Receptor Gamma Coactivator 1-α (PGC1α)

- β-actin (loading control)

- Gene Expression Analysis: Extract total RNA from BAT and perform quantitative RT-PCR to measure UCP1 mRNA expression.

- BAT Histology: Fix BAT in formalin, section, and stain with Hematoxylin and Eosin (H&E). Quantify lipid droplet size and morphology.

Proposed Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway activated by this compound and a typical experimental workflow.

Diagram 1. Proposed pathway for this compound-induced thermogenesis in brown adipose tissue.

Diagram 2. Typical in vivo workflow for studying this compound's anti-obesity effects in mice.

Future Research Directions

While the evidence for this compound's effect on white and brown adipose tissue is promising, the existing body of research has limitations. The authors of the 2015 review emphasize that higher quality clinical research is needed, including larger, longer-duration, and double-blinded studies [1] [2]. Furthermore, all cited clinical trials were conducted in Japan; research in other populations with high obesity rates is necessary to confirm these findings globally [1]. The precise molecular target through which this compound initiates the β3-adrenergic signaling cascade also remains a key question for future basic research [3] [4].

References

- 1. Review: this compound has potential as a therapeutic drug against ... [pmc.ncbi.nlm.nih.gov]

- 2. Review: this compound has potential as a therapeutic drug against ... [springermedizin.de]

- 3. This compound increases energy expenditure by upregulating ... [nutritionandmetabolism.biomedcentral.com]

- 4. This compound prevents diet-induced obesity by stimulating brown ... [jstage.jst.go.jp]

- 5. Effects of this compound in platelet-derived microparticle ... [pmc.ncbi.nlm.nih.gov]

clinical trial protocol for miglitol in type 2 diabetes

Miglitol: Mechanism of Action and Clinical Effects

Introduction this compound is a second-generation pseudomonosaccharide alpha-glucosidase inhibitor used as an oral antihyperglycemic agent for Type 2 Diabetes Mellitus (T2DM) [1] [2]. Its primary mechanism involves a reversible inhibition of membrane-bound intestinal α-glucoside hydrolase enzymes in the brush border of the small intestine. This inhibition delays the digestion of complex carbohydrates and disaccharides into monosaccharides (like glucose), thereby reducing postprandial hyperglycemia [1] [3]. Unlike sulfonylureas, this compound does not stimulate insulin secretion [3].

Recent research has revealed several pleiotropic effects beyond its classic action. This compound has been shown to activate the putative glucose sensor SGLT3, which may contribute to enhanced GLP-1 secretion and involve the parasympathetic nervous system [4]. Furthermore, a novel area of investigation via drug repurposing has demonstrated that this compound possesses antimelanogenic properties by downregulating key melanogenic pathways in B16F10 melanoma cells [5].

Table 1: Key Pharmacological and Clinical Characteristics of this compound

| Feature | Description |

|---|---|

| Drug Class | Alpha-glucosidase inhibitor [1] [3] |

| Primary Mechanism | Reversible inhibition of intestinal alpha-glucosidase enzymes, delaying carbohydrate digestion/absorption [1] [3] |

| Systemic Absorption | Almost complete, but saturable at higher doses [1] [3] |

| Metabolism & Excretion | Not metabolized; excreted unchanged by the kidneys [3] |

| Half-life | Approximately 2 hours [3] |

| Key Glycemic Effects | Reduces postprandial blood glucose & HbA1c (by 0.3-0.7%); lowers postprandial serum insulin levels [1] [2] |

| Cardiovascular Effects | Attenuates glucose fluctuation-induced increases in heart rate & sympathetic activity in ACS patients [6] |

| Lipid Effects | Shows similar lipid-lowering efficacy to DPP-4 inhibitor anagliptin in clinical studies [7] |

| Novel Potential Effect | Inhibits melanogenesis via PKA, MAPK, and GSK3β/β-Catenin signaling pathways [5] |

Detailed Clinical Application Protocol

This section outlines a protocol based on a published randomized controlled trial investigating this compound's effects on glucose fluctuation and heart rate variability in T2DM patients with Acute Coronary Syndrome (ACS) [6].

1. Study Objectives and Design

- Primary Objective: To evaluate the short-term effects of this compound on glucose fluctuations, heart rate variability (HRV), and sympathetic nervous system (SNS) activity in T2DM patients with recent ACS.

- Secondary Objectives: To assess the safety and tolerability of this compound in this patient population.

- Design: Prospective, randomized, open-label, blinded-endpoint (PROBE), multicenter, parallel-group comparative study.

2. Participant Eligibility Criteria

- Inclusion Criteria:

- Diagnosis of ACS within the past 7 days.

- Diagnosis of T2DM (fasting plasma glucose ≥6.99 mmol/L or postprandial/OGTT plasma glucose ≥11.10 mmol/L).

- HbA1c <9.4% (79.2 mmol/mol).

- Age between 20 and 80 years.

- Exclusion Criteria:

- Type 1 diabetes.

- Current treatment with insulin or an alpha-glucosidase inhibitor.

- Severe liver or renal disease (serum creatinine ≥176.8 µmol/L).

- History of gastrointestinal surgery or drug allergy.

- Pregnancy.

3. Randomization and Intervention

- Eligible patients are randomized (1:1) to either the This compound group or the control group.

- This compound Group: Receives this compound 50 mg orally, three times daily (with meals), in addition to standard care.

- Control Group: Continues with standard care alone, which may include other antidiabetic agents (except alpha-glucosidase inhibitors), statins, ACE inhibitors/ARBs, clopidogrel, and aspirin [6].

4. Study Procedures and Timeline The study involves simultaneous monitoring of glucose levels and Holter electrocardiogram (ECG) over 48 hours.

- Day 1 (0-24 hrs): All patients undergo baseline 24-hour Continuous Glucose Monitoring (CGM) and Holter ECG monitoring without this compound intervention.

- Day 2 (24-48 hrs): The this compound group commences treatment. Both groups continue with simultaneous CGM and Holter ECG monitoring.

- CGM data is calibrated with finger-stick blood glucose tests at least four times daily. Patients are provided with a standardized hospital diet [6].

5. Endpoints and Data Analysis

- Glycemic Endpoints:

- Mean Amplitude of Glycemic Excursions (MAGE): A measure of intra-day glucose variability.

- Episodes of Subclinical Hypoglycemia: Defined as CGM glucose ≤4.44 mmol/L.

- Cardiac/Autonomic Endpoints (derived from 24-hour Holter ECG):

- Heart Rate Variability (HRV) indices: SDNN (standard deviation of NN intervals), RMSSD (root mean square of successive differences).

- Sympathetic Nervous System Activity: LF/HF ratio (low frequency/high frequency power ratio).

- Heart Rate: Mean and maximum heart rate.

- Data analysis is performed for the entire 24-hour period and for segmented time slots (e.g., day-time, night-time, bed-time) to identify diurnal patterns [6].

6. Safety Monitoring

- Patients are monitored for adverse events, particularly gastrointestinal disturbances such as flatulence, abdominal pain, and diarrhea, which are common with this compound therapy [6] [2].

In Vitro Protocol: Investigating Antimelanogenic Effects

For researchers exploring drug repurposing, the following protocol summarizes a cell-based assay to investigate this compound's inhibitory effects on melanogenesis [5].

1. Cell Line and Culture

- Use B16F10 mouse melanoma cells. Maintain cells in appropriate culture medium (e.g., Dulbecco's Modified Eagle Medium supplemented with 10% fetal bovine serum) under standard conditions (37°C, 5% CO₂).

2. Cytotoxicity Assay (Prerequisite)

- Purpose: To determine non-cytotoxic concentrations of this compound for subsequent experiments.

- Method: Treat cells with varying concentrations of this compound (e.g., up to 250 µM) for a set period (e.g., 24-72 hours).

- Analysis: Perform an MTT or similar cell viability assay. This compound showed no cytotoxicity at concentrations up to 250 µM in the reference study [5].

3. Melanin Content and Tyrosinase Activity Assays

- Purpose: To quantify the inhibitory effect of this compound on melanin production and the key enzyme tyrosinase.

- Method:

- Treat B16F10 cells with non-cytotoxic concentrations of this compound (e.g., 50, 100, 250 µM). Kojic acid (500 µM) can be used as a positive control.

- After incubation (e.g., 72 hours), harvest the cells.

- Melanin Content: Lyse the cells and measure the melanin content spectrophotometrically after solubilization.

- Intracellular Tyrosinase Activity: Lyse the cells and measure the enzyme activity using L-DOPA as a substrate, measuring the absorbance of the formed dopachrome [5].

4. Protein Expression Analysis by Western Blotting

- Purpose: To investigate the effect of this compound on the expression of proteins and phosphorylation events in signaling pathways regulating melanogenesis.

- Method:

- Treat B16F10 cells with this compound.

- Lyse the cells and extract total protein.

- Separate proteins by SDS-PAGE and transfer to a membrane.

- Probe the membrane with specific primary antibodies against:

- Melanogenic enzymes: Tyrosinase, TRP-1, TRP-2.

- Master regulator: MITF (microphthalmia-associated transcription factor).

- Signaling pathway components: Phosphorylated and total PKA, ERK, p38, GSK3β, β-catenin.

- Use appropriate secondary antibodies and detection methods to visualize protein bands [5].

The signaling pathways involved in this process, as identified in the research, can be visualized as follows:

Diagram 1: this compound's action on melanogenesis signaling pathways. This compound downregulates the master transcription factor MITF through multiple pathways, leading to reduced expression of melanogenic enzymes and decreased melanin synthesis [5].

Experimental Workflow for Clinical & In Vitro Studies

The overall workflow for the clinical and laboratory investigations into this compound's effects is summarized below.

Diagram 2: Integrated workflows for clinical and in vitro this compound research. The left path outlines the clinical trial for glycemic/cardiac effects, while the right path details the cell-based protocol for investigating novel indications like anti-hyperpigmentation.

Key Considerations for Protocol Implementation

- Dosing and Administration: In clinical practice, this compound (typically 50 mg or 100 mg three times daily) must be taken at the start of each main meal to be effective [3] [2]. The 50 mg TID dose was used effectively in the ACS trial [6].

- Safety and Tolerability: Gastrointestinal adverse effects (flatulence, diarrhea, abdominal pain) are common, dose-dependent, and often transient. They can be managed by initiating therapy at a lower dose [2]. This compound monotherapy is not associated with hypoglycemia [3] [2].

- Novel Indications: The investigation into this compound's antimelanogenic effects is in the preclinical stage. The primary human skin irritation tests cited (125 and 250 µM) showed no adverse reactions, suggesting potential for topical use, but this requires extensive clinical validation [5].

References

- 1. This compound, a new alpha-glucosidase inhibitor [pubmed.ncbi.nlm.nih.gov]

- 2. : a review of its therapeutic potential in this compound mellitus type 2 diabetes [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Distinct action of the α-glucosidase inhibitor this compound on SGLT3 ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an Oral Antidiabetic Drug, Downregulates ... [pmc.ncbi.nlm.nih.gov]

- 6. α-Glucosidase inhibitor this compound attenuates glucose fluctuation ... [cardiab.biomedcentral.com]

- 7. Comparison of Lipid-Lowering Effects of Anagliptin and ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Miglitol Dosing Schedules in Anti-Obesity Research

Introduction to Miglitol and Its Potential as an Anti-Obesity Therapeutic

This compound is an oral alpha-glucosidase inhibitor that has been used clinically for the management of type 2 diabetes since 1996. It functions by reversibly inhibiting alpha-glucosidase enzymes in the small intestine, which delays the digestion of complex carbohydrates and reduces postprandial hyperglycemia. Recently, substantial evidence has emerged from both clinical trials and preclinical studies indicating that this compound may have significant anti-obesity effects beyond its glucose-lowering properties. This application note provides a comprehensive summary of dosing schedules, experimental protocols, and mechanistic insights from this compound anti-obesity studies to assist researchers in designing robust investigations of this repurposed therapeutic agent.

The therapeutic potential of this compound for obesity management is particularly promising given its established safety profile and the urgent need for effective, well-tolerated anti-obesity medications. Unlike many anti-obesity drugs that have been withdrawn from the market due to serious adverse effects, this compound has been used clinically for decades with no severe side effects, primarily causing mild to moderate gastrointestinal disturbances that typically decrease over time. The proposed mechanisms underlying this compound's anti-obesity effects extend beyond its primary action of carbohydrate absorption inhibition and may include activation of brown adipose tissue thermogenesis, modulation of incretin hormones, and potential effects on adipogenesis.

Comprehensive Dosing Regimens for Anti-Obesity Research

Clinical Dosing Schedules in Human Studies

Table 1: Clinical Dosing Regimens of this compound in Human Anti-Obesity Studies

| Reference (Population) | Study Duration | Dosing Schedule | Administration Timing | Key Efficacy Outcomes |

|---|---|---|---|---|

| Shimabukuro et al. (Metabolic syndrome patients) [1] [2] | 12 weeks | 50 mg three times daily | At the start of each main meal | Significant reduction in body weight, BMI, visceral fat area, HOMA-IR, and improved lipid profiles |

| Narita et al. (Type 2 diabetic patients) [1] | 12 weeks | 50 mg three times daily | At the start of each main meal | Significant reduction in body weight and BMI; superior to voglibose |

| Mikada et al. (Overweight type 2 diabetic patients) [1] | 24 weeks | 50 mg three times daily | At the start of each main meal | Reduced body weight, BMI, total body fat mass, and systolic blood pressure |

| Sugihara et al. (Obese type 2 diabetic patients) [1] | 12 weeks | 50 mg three times daily | At the start of each main meal | Significant reduction in body weight and BMI; superior to acarbose and voglibose |

| Divided-dose regimen (Healthy volunteers) [3] | Single meal study | 25 mg before + 25 mg 15 min after meal start | Split dose: pre-meal and post-meal | Superior postprandial glucose flattening compared to single 50 mg dose |

The standard clinical dosing for this compound in anti-obesity studies has consistently been 50 mg administered three times daily at the start of each main meal. This regimen has demonstrated significant anti-obesity effects across multiple clinical trials conducted primarily in Japanese populations with obesity or metabolic syndrome. It is crucial to note that administration timing relative to meals is essential for optimal efficacy, as this compound must be present in the intestine simultaneously with carbohydrate ingestion to effectively inhibit alpha-glucosidase enzymes. An alternative divided-dose administration strategy (25 mg just before and 25 mg 15 minutes after the start of a meal) has been shown to smooth postprandial plasma glucose excursions more effectively than a single 50 mg dose before meals, suggesting this approach may enhance efficacy, though it has not been specifically tested in long-term anti-obesity trials [3].

Preclinical Dosing Schedules in Animal Models

Table 2: Preclinical Dosing Regimens of this compound in Animal Obesity Studies

| Reference (Model) | Study Duration | Dosing Method | Dose Concentration | Key Efficacy Outcomes |

|---|---|---|---|---|

| Sasaki et al. (Diet-induced obese mice) [4] | 8 weeks | Diet-admixed | 0.008% this compound in high-fat diet | Reduced body weight, epididymal and subcutaneous fat mass, increased energy expenditure |

| Debouno et al. (SHR/Ntul-cp rats) [1] | Not specified | Not specified | Not specified | Reduced body weight gain without affecting food intake |

| Hamada et al. (Spontaneous-onset obesity type 2 diabetic mice) [1] | Not specified | Not specified | Not specified | Reduced body weight gain, ameliorated insulin resistance and glucose tolerance |

| Shrivastava et al. (High-fat diet-fed rats) [1] | Not specified | Not specified | Not specified | Reduced body weight gain and improved plasma lipid profile |

In preclinical studies, the most thoroughly documented dosing approach involves diet-admixed administration at a concentration of 0.008% this compound in a high-fat diet, provided ad libitum for 8 weeks to diet-induced obese C57BL/6J mice [4]. This method ensures continuous delivery of the drug without the need for forced administration and mimics chronic exposure. Earlier studies used various doses and administration methods, but consistently reported reduced body weight gain without significant effects on food intake, suggesting that the anti-obesity effects are not primarily mediated through appetite suppression. The absence of severe side effects has been noted across multiple rodent studies, with no observations of abdominal distension, diarrhea, or anorexia commonly associated with alpha-glucosidase inhibitors in humans.

Detailed Experimental Protocols

Clinical Research Protocol for this compound in Obesity

Study Population Selection: Recruit adult men and women aged 34-69 years with obesity (BMI ≥25 kg/m²) and metabolic syndrome according to standardized criteria (e.g., IDF guidelines). Exclusion criteria should include type 1 diabetes, severe renal impairment, inflammatory bowel disease, colonic ulceration, intestinal obstruction, and concomitant use of medications that might interfere with study outcomes [5] [2].

Randomization and Blinding: Assign eligible participants to either lifestyle modification (LSM) alone or LSM plus this compound groups using computer-generated randomization. While previous studies have been open-label due to the challenge of creating a placebo with identical gastrointestinal effects, consider using an active comparator (e.g., another alpha-glucosidase inhibitor) or double-dummy design where possible to minimize bias [1] [2].

Intervention Protocol:

- Administer this compound 50 mg tablet three times daily at the start of each main meal for 12-24 weeks

- Implement standardized lifestyle modification program including dietary counseling and physical activity recommendations

- Assess compliance through pill counts, medication diaries, and/or plasma this compound concentrations where feasible

- Permit stable doses of other medications (e.g., antihypertensives, statins) provided these remain unchanged during study period

Assessment Schedule: Conduct baseline, 4-week, 12-week, and 24-week (if applicable) assessments including:

- Anthropometrics: body weight, BMI, waist circumference

- Body composition: visceral and subcutaneous fat area via CT scan at umbilical level

- Metabolic parameters: HbA1c, fasting glucose and insulin, HOMA-IR, lipid profile, adiponectin

- Incretin hormones: GIP and GLP-1 during meal tolerance test

- Safety assessments: gastrointestinal symptoms, laboratory tests

Preclinical Research Protocol for this compound in Animal Models

Animal Model Selection: Utilize 4-week-old male C57BL/6J mice (or similar strain) and maintain in temperature-controlled environment (23°C) on 12h light/dark cycle with free access to food and water. Acclimate animals for at least 1 week prior to study initiation [4].

Diet and Drug Administration:

- Prepare high-fat diet (56.7% of calories from fat) containing 0.008% this compound for treatment group

- Include control groups: normal chow, normal chow plus this compound, and high-fat diet alone

- Provide diets ad libitum for 8-week study duration

- Measure food intake and body weight weekly

Metabolic Assessments:

- Energy expenditure: Measure oxygen consumption (VO₂) using O₂/CO₂ metabolism-measuring system at study end point. Place mice in chambers at 23°C, acclimate for 2 hours, then measure O₂ concentration every 3 minutes for 1-hour period. Calculate VO₂ as [Oa-Oc]v m⁻¹ t⁻¹ where Oa is atmospheric O₂, Oc is chamber O₂, v is flow rate (650 ml/min), m is mass (kg), and t is time (hours) [4].

- Brown adipose tissue thermogenesis: Quantify interscapular temperature using thermal imaging camera after 6-hour fast under anesthesia (sodium pentobarbital, 30 mg/kg i.p.) [4].

- Tissue collection: After 8-week intervention, fast animals overnight, euthanize under anesthesia, collect blood via cardiocentesis, and dissect adipose tissues (epididymal, subcutaneous, brown adipose tissue) for weighing and molecular analyses.

Molecular Analyses:

- Western blotting: Analyze protein expression in BAT using antibodies against UCP1, β3-adrenergic receptor, PKA, p-PKA, HSL, CPT1, p38αMAPK, PGC1α, and β-actin for loading control [4].

- Histological examination: Fix BAT in 10% buffered formalin, section at 5μm, stain with hematoxylin and eosin, and quantify lipid droplets by counting nuclei surrounded by ≥4 lipid vacuoles/cell in randomly chosen areas [4].

Proposed Mechanisms of Action

The anti-obesity mechanisms of this compound appear to extend beyond its primary action of carbohydrate absorption inhibition. While the complete mechanism remains to be fully elucidated, several pathways have been proposed based on experimental evidence:

Brown Adipose Tissue Activation: this compound significantly upregulates uncoupling protein 1 (UCP1) in brown adipose tissue, enhancing thermogenesis and energy expenditure. This effect is mediated through enhanced β3-adrenergic signaling involving PKA, HSL, p38αMAPK, and PGC1α [4]. BAT activation is considered the most definitive mediator of this compound's anti-obesity effect based on current evidence.

Incretin Hormone Modulation: this compound decreases plasma glucose-dependent insulinotropic peptide (GIP) levels and increases glucagon-like peptide 1 (GLP-1) levels. The reduction in GIP, which promotes fat accumulation, may contribute to body weight reduction, while increased GLP-1 may reduce appetite and food intake, though the evidence for this in humans is somewhat limited [1].

Adipogenesis Inhibition: In vitro studies suggest this compound may directly inhibit adipogenesis of white adipocytes, potentially contributing to reduced white adipose tissue mass observed in both clinical and preclinical studies [1].

Bile Acid Metabolism: Emerging evidence suggests this compound may influence bile acid metabolism in mice, though this mechanism requires further investigation to establish its significance in the anti-obesity effect [1].

The following diagram illustrates the primary proposed mechanisms for this compound's anti-obesity effects:

Figure 1: Proposed Mechanisms of this compound's Anti-Obesity Effects

The β3-adrenergic signaling pathway in brown adipose tissue appears to play a central role in this compound's anti-obesity effects. The following diagram details this specific mechanism:

Figure 2: β3-Adrenergic Signaling Pathway in Brown Adipose Tissue

Data Analysis and Interpretation

Primary Outcome Measures: The primary efficacy endpoint should be change in body weight from baseline to study end. Secondary endpoints should include changes in BMI, waist circumference, visceral fat area, subcutaneous fat area, HOMA-IR, lipid profiles, and incretin hormones. In preclinical studies, include epididymal and subcutaneous white adipose tissue weights and BAT UCP1 expression levels.

Statistical Considerations: Power calculations should be performed prior to study initiation to ensure adequate sample size. For clinical trials with this compound, a sample size of 50-55 participants per group has detected significant differences in previous studies. Analyze data using intention-to-treat principles with appropriate imputation for missing data. Use ANCOVA for continuous variables adjusting for baseline values, and report between-group differences with 95% confidence intervals.

Interpretation of Results: When interpreting study outcomes, consider that this compound's effects on body weight typically manifest within 4-12 weeks of treatment. The magnitude of weight reduction in clinical studies has generally ranged from 2-4% of initial body weight, which, while modest, is clinically significant when accompanied by improvements in visceral adiposity and metabolic parameters. The differential effects on visceral versus subcutaneous adipose tissue are particularly important to assess, as previous research has demonstrated particularly strong reductions in visceral fat [1] [2].

References

- 1. Review: this compound has potential as a therapeutic drug against obesity [nutritionandmetabolism.biomedcentral.com]

- 2. This compound, α-glycosidase inhibitor, reduces visceral fat ... [sciencedirect.com]

- 3. Divided- Dose Administration of this compound just before and 15 Minutes... [jstage.jst.go.jp]

- 4. This compound increases energy expenditure by upregulating ... [nutritionandmetabolism.biomedcentral.com]

- 5. sciencedirect.com/topics/medicine-and-dentistry/ this compound [sciencedirect.com]

Comprehensive Application Notes and Protocols: Miglitol in Combination Therapy with Metformin or Sulfonylureas for Type 2 Diabetes Management

Introduction to Miglitol in Diabetes Combination Therapy

This compound, a second-generation alpha-glucosidase inhibitor, represents an important therapeutic option for managing type 2 diabetes mellitus (T2DM), particularly when used in combination with other antidiabetic agents such as metformin or sulfonylureas. Approved by the U.S. FDA in 1996, this compound functions through a unique mechanism that delays carbohydrate digestion and absorption in the small intestine, resulting in reduced postprandial hyperglycemia—a significant contributor to overall glycemic control as measured by glycosylated hemoglobin (HbA1c) levels. Unlike many other antidiabetic medications, this compound works locally in the gastrointestinal tract without significant systemic effects, making it particularly valuable for combination regimens where complementary mechanisms of action can yield enhanced efficacy while minimizing dose-dependent side effects.

The rationale for combining this compound with other antidiabetic agents stems from the multifactorial pathogenesis of T2DM, which involves both insulin resistance and impaired insulin secretion. While metformin primarily addresses hepatic glucose overproduction and insulin resistance, and sulfonylureas enhance insulin secretion from pancreatic beta-cells, this compound specifically targets postprandial glucose excursions through its action on carbohydrate-digesting enzymes. This complementary mechanism allows for synergistic glycemic control while potentially reducing the required doses of individual agents, thereby minimizing side effects. The following sections provide comprehensive application notes and experimental protocols for researchers investigating this compound combination therapies, with supporting clinical evidence, mechanistic insights, and practical methodological guidance.

Clinical Evidence and Efficacy Data

This compound-Metformin Combination Therapy

The synergistic relationship between this compound and metformin has been demonstrated in multiple clinical trials. A pivotal 36-week, multicenter, double-blind, placebo-controlled study involving 324 patients with inadequately controlled T2DM revealed significant advantages of the combination therapy over monotherapy approaches. After an 8-week placebo run-in period, patients were randomized to receive either placebo, this compound alone, metformin alone, or this compound plus metformin. The this compound was titrated to 100 mg three times daily, while metformin was administered at 500 mg three times daily, with the primary efficacy endpoint being change in HbA1c from baseline to treatment end.

The results demonstrated that the This compound-metformin combination produced a placebo-subtracted HbA1c reduction of -1.78%, which was significantly greater than the -1.25% reduction observed with metformin monotherapy (p = 0.002). Additionally, the combination therapy showed superior effects on fasting plasma glucose (-44.8 mg/dL vs. -20.4 mg/dL with metformin alone; p = 0.0025) and 2-hour postprandial glucose area under the curve (-59.0 mg/dL vs. -18.0 mg/dL with metformin alone; p = 0.0001). The responder rate (defined as the percentage of patients achieving HbA1c ≤7.0% or reduction ≥1.0% from baseline) was substantially higher in the combination group (70.6%) compared to metformin monotherapy (45.52%; p = 0.0014). All treatment regimens were reported to be well tolerated, indicating that the combination provides enhanced efficacy without compromising safety.

A separate 32-week study confirmed these findings, specifically examining the addition of this compound versus placebo to existing metformin therapy (1500-2250 mg/day) in patients with inadequate glycemic control (HbA1c between 7.5% and 10.5%). This study implemented a force-titration protocol: 4 weeks at 25 mg this compound three times daily, 12 weeks at 50 mg three times daily, and 16 weeks at 100 mg three times daily, with down-titration permitted if the highest dose was not tolerated. The Intent-to-Treat analysis of 152 patients revealed a significant decrease in HbA1c with this compound plus metformin compared to placebo plus metformin (this compound treatment effect: -0.21%; placebo treatment effect: +0.22%; p = 0.011). Postprandial blood glucose also showed significantly greater reduction with the active combination (end of treatment adjusted means: 13.8 mmol/L for this compound vs. 15.8 mmol/L for placebo; p = 0.0007). Notably, adverse events were only 8% more frequent in the this compound-metformin group, and no cases of hypoglycemia were reported, underscoring the safety of this combination.

This compound-Sulfonylurea Combination Therapy

While the search results provided limited specific clinical trial data on this compound-sulfonylurea combinations, pharmacological evidence indicates that This compound enhances glycemic control when added to sulfonylurea therapy. According to the mechanism of action, this compound's effect on postprandial glucose control is additive to that of sulfonylureas, which primarily increase insulin secretion. Additionally, this compound has been noted to diminish the insulinotropic and weight-increasing effects of sulfonylureas, potentially mitigating two significant limitations of sulfonylurea therapy.

Table 1: Clinical Efficacy Outcomes from this compound-Metformin Combination Studies

| Study Parameter | This compound + Metformin | Metformin Monotherapy | Placebo | P-Value |

|---|---|---|---|---|

| HbA1c Reduction (%) | -1.78* | -1.25 | - | 0.002 |

| Fasting Plasma Glucose (mg/dL) | -44.8 | -20.4 | - | 0.0025 |

| 2-h Postprandial Glucose AUC (mg/dL) | -59.0 | -18.0 | - | 0.0001 |

| Responder Rate (%) | 70.6 | 45.52 | - | 0.0014 |

| Study Duration (weeks) | 36 | 36 | 36 | - |

*Placebo-subtracted value [1]

Table 2: Summary of this compound Combination Therapy Clinical Evidence

| Combination Type | Study Design | Sample Size | Key Efficacy Findings | Safety Profile |

|---|---|---|---|---|

| This compound + Metformin | 36-week randomized, double-blind, placebo-controlled | 318 (ITT) | Significant improvements in HbA1c, FPG, and PPG vs monotherapy | Well tolerated, no hypoglycemia reported |

| This compound + Metformin | 32-week randomized, placebo-controlled | 152 (ITT) | Significant reduction in HbA1c and PPG vs placebo + metformin | Only 8% more AEs than placebo, no hypoglycemia |

| This compound + Sulfonylurea | Pharmacological data | - | Additive glycemic control, reduced weight gain potential | Possible hypoglycemia risk requiring dose adjustment |

Mechanism of Action and Synergistic Effects

This compound's Unique Mechanism

This compound operates through a distinctly different mechanism compared to other antidiabetic agents. As an alpha-glucosidase inhibitor, this compound targets membrane-bound intestinal α-glucosidase enzymes in the brush border of the small intestine, including sucrase, glucoamylase, isomaltase, maltase, and trehalase. These enzymes are normally responsible for hydrolyzing complex carbohydrates and disaccharides into absorbable monosaccharides. This compound competitively inhibits these enzymes with particularly strong binding affinity for sucrase (inhibitory ranking: sucrase > glucoamylase > isomaltase > lactase > trehalase), resulting in delayed carbohydrate digestion and consequently reduced postprandial glucose absorption.

Structurally, this compound is a deoxynojirimycin derivative that closely resembles glucose, allowing it to effectively compete with dietary carbohydrates for enzyme binding sites. Unlike acarbose (another alpha-glucosidase inhibitor), this compound is absorbed systemically but undergoes minimal metabolism and is rapidly cleared by the kidneys. However, its therapeutic effects are primarily mediated through its local action in the gastrointestinal tract rather than systemic effects. At higher doses (100 mg), this compound absorption becomes saturated, with only 50-70% of the administered dose being absorbed compared to nearly complete absorption at the 25 mg dose level. This unique pharmacological profile contributes to its favorable safety spectrum, particularly the absence of systemic toxicity.

Synergistic Mechanisms in Combination Therapy

The complementary mechanisms of this compound with metformin and sulfonylureas create a multifaceted approach to glycemic control that addresses different pathophysiological aspects of type 2 diabetes:

With Metformin: Metformin primarily reduces hepatic glucose production and enhances peripheral insulin sensitivity. When combined with this compound, which blunts postprandial glucose excursions, the two agents provide comprehensive coverage of both fasting and postprandial hyperglycemia. This temporal complementary action results in more stable glycemic control throughout the day. Additionally, since both agents work through glucose-dependent mechanisms (unlike sulfonylureas), their combination carries a lower risk of hypoglycemia compared to other combination regimens.

With Sulfonylureas: Sulfonylureas stimulate insulin secretion from pancreatic beta-cells, primarily affecting fasting glucose levels but with less pronounced effects on postprandial glucose excursions. This compound complements this mechanism by specifically targeting postprandial glucose rises, creating a dual-phase glycemic control approach. Furthermore, this compound may mitigate two significant drawbacks of sulfonylurea therapy: excessive weight gain and hyperinsulinemia, by reducing the need for high insulin secretion to control postprandial glucose levels.

The following diagram illustrates the synergistic mechanisms of this compound in combination with metformin or sulfonylureas:

Figure 1: Synergistic Mechanisms of this compound Combination Therapies in Type 2 Diabetes

Experimental Protocols and Methodologies

In Vitro Alpha-Glucosidase Inhibition Assay

Purpose: To evaluate the inhibitory potency of this compound against specific alpha-glucosidase enzymes and potential synergistic effects with other antidiabetic agents.

Materials:

- Purified alpha-glucosidase enzymes (sucrase, maltase, isomaltase)

- This compound standard (≥98% purity)

- Test compounds (metformin, sulfonylureas)

- Substrate solutions (sucrose, maltose) in appropriate buffers

- Stop solution (Na₂CO₃)

- Detection reagent (glucose oxidase-peroxidase system)

- Microplate reader capable of measuring absorbance at 490-540 nm

Procedure:

- Prepare enzyme solutions in appropriate buffers at optimal pH (typically 6.0-7.0 for intestinal enzymes)

- Prepare serial dilutions of this compound (0.1-100 μM) alone and in combination with fixed concentrations of test compounds

- Pre-incubate enzyme with inhibitors for 5-10 minutes at 37°C

- Initiate reaction by adding specific substrate (e.g., 5-50 mM sucrose for sucrase activity)

- Incubate at 37°C for 15-60 minutes (time course determined by preliminary experiments)

- Terminate reaction by adding stop solution or heating

- Measure liberated glucose using glucose oxidase-peroxidase system

- Calculate inhibition percentages and determine IC₅₀ values using nonlinear regression

Data Analysis:

- Calculate enzyme activity as μmol glucose released/min/mg protein

- Determine IC₅₀ values for this compound alone and in combination

- Analyze combination data using isobologram or combination index methods to identify synergistic, additive, or antagonistic effects

Clinical Protocol for Combination Therapy Studies

Purpose: To evaluate the efficacy and safety of this compound in combination with metformin or sulfonylureas in patients with type 2 diabetes.

Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial

Patient Population:

- Adults with T2DM (ages 18-75)

- Inadequate glycemic control (HbA1c 7.5-10.5%) on stable metformin or sulfonylurea therapy

- Exclusion criteria: renal impairment (Serum Creatinine >2.0 mg/dl), gastrointestinal disorders, pregnancy

Intervention Protocol:

- Run-in Phase: 4-week single-blind placebo period with dietary counseling

- Randomization: Eligible patients randomized to this compound or matching placebo

- Titration Phase:

- Weeks 1-4: this compound 25 mg three times daily with first bite of main meals

- Weeks 5-16: this compound 50 mg three times daily

- Weeks 17-32: this compound 100 mg three times daily (with down-titration permitted for intolerance)

- Background Therapy: Stable dose of metformin (1500-2250 mg/day) or sulfonylurea

Efficacy Assessments:

- Primary Endpoint: Change in HbA1c from baseline to study end

- Secondary Endpoints:

- Fasting plasma glucose

- 1-hour and 2-hour postprandial glucose after standardized meal test

- Postprandial insulin and C-peptide levels

- Fasting and postprandial triglycerides

- Body weight and body composition

- Timepoints: Baseline, 4, 12, 24, and 32 weeks

Safety Assessments:

- Adverse events with special attention to gastrointestinal effects

- Hypoglycemic episodes (documented symptoms and/or blood glucose <70 mg/dL)

- Laboratory parameters (liver enzymes, renal function, hematology)

- Vital signs and physical examination

Statistical Analysis:

- Intent-to-Treat population using Last Observation Carried Forward for missing data

- Analysis of covariance for continuous variables with baseline as covariate

- Chi-square or Fisher's exact test for categorical variables

- Sample size calculation based on 0.5% HbA1c difference with 90% power

The following diagram illustrates the clinical trial workflow for studying this compound combination therapies:

Figure 2: Clinical Trial Protocol for this compound Combination Therapy Studies

Safety Profile and Risk Management

Adverse Effects and Contraindications

This compound demonstrates a generally favorable safety profile, with most adverse effects being gastrointestinal in nature and resulting from its mechanism of action. As undigested carbohydrates reach the lower intestine, they undergo bacterial fermentation, leading to symptoms such as flatulence (15-24%), diarrhea (7-13%), and abdominal discomfort (1-3%). These effects are typically dose-dependent and often diminish with continued use as patients adapt. Importantly, unlike sulfonylureas or insulin, this compound does not cause hypoglycemia when used as monotherapy because its action is glucose-dependent and does not stimulate insulin secretion.

The contraindications for this compound primarily relate to specific patient populations and comorbidities. Absolute contraindications include:

- Renal impairment (creatinine clearance <25 ml/min or serum creatinine >2.0 mg/dl) due to reduced drug clearance

- Inflammatory bowel disease, colonic ulceration, or partial intestinal obstruction due to potential exacerbation of symptoms

- Diabetic ketoacidosis

- Known hypersensitivity to this compound or its components

Additionally, caution is recommended when using this compound in combination with digoxin, as this compound may reduce digoxin bioavailability, potentially requiring dose adjustment and monitoring of digoxin levels.

Hepatic Safety Profile

A significant advantage of this compound over some other antidiabetic agents is its minimal hepatotoxicity. According to LiverTox (NCBI/NIH), this compound has not been linked to instances of clinically apparent acute liver injury. In large clinical trials, serum aminotransferase elevations were no more common with this compound than with placebo, and any elevations that occurred were asymptomatic and resolved rapidly upon discontinuation. This favorable hepatic profile distinguishes this compound from acarbose (another alpha-glucosidase inhibitor), which has been associated with rare cases of hepatotoxicity. The likelihood score for this compound causing clinically apparent liver injury is E (unlikely cause of clinically apparent liver injury), making it a preferred choice for patients with pre-existing liver conditions or those requiring long-term antidiabetic therapy.

Hypoglycemia Risk in Combination Therapy

While this compound alone does not cause hypoglycemia, the risk increases when it is combined with insulin secretagogues such as sulfonylureas. When such combinations are used, appropriate precautions should be implemented:

- Consider reducing the dose of sulfonylurea when adding this compound

- Educate patients to recognize and manage hypoglycemia symptoms

- Advise patients to use oral glucose (dextrose) rather than sucrose (table sugar) for treating hypoglycemia, as this compound will inhibit the hydrolysis of sucrose to glucose

- Regularly monitor blood glucose levels, especially during the initial combination therapy period

Table 3: Safety Profile and Risk Management in this compound Combination Therapy

| Safety Aspect | This compound Monotherapy | This compound + Metformin | This compound + Sulfonylurea | Risk Management Strategies |

|---|---|---|---|---|